molecular formula C15H17F4NO2 B2958825 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate CAS No. 477848-33-2

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate

Cat. No. B2958825
CAS RN: 477848-33-2
M. Wt: 319.3
InChI Key: HZFVPFTZMFBWJR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate (TFPCF) is an important organic compound that has been extensively studied in recent years. It is a trifluorinated piperidine derivative with a fluorobenzenecarboxylate group, and it is used in a variety of scientific and industrial applications. This compound is of particular interest due to its unique properties, which include its ability to act as a catalyst for various reactions, its low toxicity, and its high solubility in a variety of organic solvents.

Scientific Research Applications

Photoredox Catalysis in Fluoromethylation

One notable application involves the use of photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds. This process is significant for the synthesis of compounds containing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, which are prevalent in pharmaceuticals and agrochemicals. Photoredox catalysis, through visible-light-induced single-electron-transfer (SET) processes, has emerged as a powerful tool for radical reactions, enabling efficient and selective radical fluoromethylation under mild conditions. This approach has high functional group compatibility and regioselectivity, offering a versatile method for synthesizing organofluorine compounds with C(sp3)-CF3 bonds and valuable trifluoromethylated alkenes (Koike & Akita, 2016).

Catalytic [4 + 2] Annulation for Fluorinated N-Heterocycles

The compound also finds application in the synthesis of fluorinated N-heterocycles, which are crucial scaffolds in discovery chemistry. A palladium-catalyzed [4 + 2] annulation method has been developed to access analogs of 3-fluoro- and trifluoromethylthio-piperidines. This methodology allows for the chemoselective derivatization of these compounds with high diastereocontrol, enabling the synthesis of complex molecules armed with rich functionality for further transformation (García-Vázquez et al., 2021).

Organometallic Chemistry and Catalysis

In organometallic chemistry, the compound serves as a precursor or intermediary in reactions involving the incorporation of fluorinated moieties into organic molecules. These modifications can significantly alter the biological activity of the molecules, making the strategy widespread in drug design. For example, palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters showcases the utility of fluorinated compounds in medicinal chemistry, offering a method for the preparation of CF3CH2-containing products (Zhao & Hu, 2012).

properties

IUPAC Name

(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4NO2/c16-12-6-4-5-11(9-12)14(21)22-13(15(17,18)19)10-20-7-2-1-3-8-20/h4-6,9,13H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFVPFTZMFBWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C(F)(F)F)OC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate

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